molecular formula C10H11NO2S B1596405 5,6-Dimethoxy-2-methyl-1,3-benzothiazole CAS No. 62306-04-1

5,6-Dimethoxy-2-methyl-1,3-benzothiazole

Cat. No. B1596405
Key on ui cas rn: 62306-04-1
M. Wt: 209.27 g/mol
InChI Key: SOWIEKUNTPLSOC-UHFFFAOYSA-N
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Patent
US08318785B2

Procedure details

1-Bromo-4,5-dimethoxy-2-nitro-benzene (10 g) was suspended into ethanol (50 ml). To the reaction mixture was added the suspension of sodium sulfide (5 g) and sulfur (0.65 g) in ethanol (12 ml). The reaction mixture was refluxed 1.5 hour and then the resultant solid was filtered and washed with hot water and ethanol. The dry solid was slurried with acetic acid (60 ml) and acetanhydridi (35 ml). To the suspension was gradually added zinc (16.6 g) and the suspension was stirred at room temperature for 15 min before filtering off. The residue was evaporated to dryness. The product was purified by column chromatography using toluene-ethyl acetate-acetic acid 8:1:1 as the eluent.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([O:10][CH3:11])=[CH:4][C:3]=1[N+:12]([O-])=O.[S-2:15].[Na+].[Na+].[S].[CH2:19](O)[CH3:20]>>[CH3:11][O:10][C:5]1[C:6]([O:8][CH3:9])=[CH:7][C:2]2[S:15][C:19]([CH3:20])=[N:12][C:3]=2[CH:4]=1 |f:1.2.3,^3:17|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)OC)OC)[N+](=O)[O-]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Name
Quantity
0.65 g
Type
reactant
Smiles
[S]
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the reaction mixture was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed 1.5 hour
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
the resultant solid was filtered
WASH
Type
WASH
Details
washed with hot water and ethanol
FILTRATION
Type
FILTRATION
Details
before filtering off
CUSTOM
Type
CUSTOM
Details
The residue was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
COC=1C(=CC2=C(N=C(S2)C)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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